molecular formula C14H20 B14229737 (4,4-Dimethylhex-5-en-1-yl)benzene CAS No. 502760-21-6

(4,4-Dimethylhex-5-en-1-yl)benzene

Cat. No.: B14229737
CAS No.: 502760-21-6
M. Wt: 188.31 g/mol
InChI Key: WMWQWGBQMTXVFN-UHFFFAOYSA-N
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Description

(4,4-Dimethylhex-5-en-1-yl)benzene is an organic compound characterized by a benzene ring attached to a hexenyl chain with two methyl groups at the fourth carbon. This compound is of interest due to its unique structure, which combines aromatic and aliphatic properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylhex-5-en-1-yl)benzene typically involves the alkylation of benzene with an appropriate alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dimethylhex-5-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. The reaction mixture is typically purified through distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylhex-5-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Hydrogenation of the double bond in the hexenyl chain can yield the saturated alkylbenzene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

Major Products

    Oxidation: Formation of 4,4-dimethylhex-5-en-1-yl alcohol, ketone, or carboxylic acid.

    Reduction: Formation of 4,4-dimethylhexylbenzene.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

(4,4-Dimethylhex-5-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4,4-Dimethylhex-5-en-1-yl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylhex-5-en-1-ylbenzene
  • 4,4-Dimethylpent-5-en-1-ylbenzene
  • 4,4-Dimethylhex-4-en-1-ylbenzene

Uniqueness

(4,4-Dimethylhex-5-en-1-yl)benzene is unique due to the specific positioning of the double bond and the two methyl groups on the hexenyl chain. This structure imparts distinct chemical reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

4,4-dimethylhex-5-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-4-14(2,3)12-8-11-13-9-6-5-7-10-13/h4-7,9-10H,1,8,11-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWQWGBQMTXVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712249
Record name (4,4-Dimethylhex-5-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502760-21-6
Record name (4,4-Dimethylhex-5-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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